Potassium tert-butoxide

Catalog No.
S655473
CAS No.
865-47-4
M.F
C4H9KO
M. Wt
112.21 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Potassium tert-butoxide

CAS Number

865-47-4

Product Name

Potassium tert-butoxide

IUPAC Name

potassium;2-methylpropan-2-olate

Molecular Formula

C4H9KO

Molecular Weight

112.21 g/mol

InChI

InChI=1S/C4H9O.K/c1-4(2,3)5;/h1-3H3;/q-1;+1

InChI Key

LPNYRYFBWFDTMA-UHFFFAOYSA-N

SMILES

CC(C)(C)[O-].[K+]

Synonyms

tert-Butyl Alcohol Potassium Salt; 2-Methyl-2-propanol Potassium Salt; Potassium 1,1-Dimethylethoxide; Potassium 2-Methylpropan-2-olate; Potassium t-Butoxide; Potassium tert-Butanolate; Potassium tert-Butylate; tert-Butanol Potassium Salt; tert-Butox

Canonical SMILES

CC(C)(C)[O-].[K+]

Isomeric SMILES

CC(C)(C)[O-].[K+]
Origin

KOtBu is not naturally occurring. It is typically synthesized in a laboratory by the reaction of tert-butanol (t-BuOH) with a strong base like potassium metal or potassium hydride (KH) [2].

Significance

KOtBu is a valuable tool for organic chemists due to its ability to deprotonate a wide range of weak acids. This deprotonation step is crucial for initiating various organic transformations, making KOtBu a versatile reagent in organic synthesis [1, 2].


Molecular Structure Analysis

KOtBu exists as an oligomer, meaning its structure consists of multiple repeating units. The most common form is a tetramer with a cyclic structure [(CH₃)₃COK]₄ [1]. The molecule has an ionic character, with potassium (K⁺) cation and a tert-butoxide (t-BuO⁻) anion. The t-BuO⁻ anion has a bulky tert-butyl group [(CH₃)₃C] that hinders its interaction with other molecules, making it a strong base with minimal nucleophilicity (attraction to positively charged centers) [2].


Chemical Reactions Analysis

Synthesis:

The most common method for synthesizing KOtBu involves the reaction between tert-butanol (t-BuOH) and potassium metal under an inert atmosphere like nitrogen [2].

t-BuOH + 2 K → 2 KOtBu + H₂

Deprotonation Reactions:

KOtBu is a strong base and can deprotonate a wide range of weak acids in organic synthesis. Here's an example of deprotonation of a terminal alkyne:

HC≡CH + KOtBu → KC≡CH + t-BuOH [2]

Other Reactions:

KOtBu can also participate in various other reactions, including epoxide ring-opening, aldol condensations, and elimination reactions. The specific reactions depend on the reaction conditions and the substrate involved [2].

Physical and Chemical Properties

  • Melting point: Decomposes at 256-258 °C [2].
  • Boiling point: Sublimes at 220 °C (1 mmHg) or 140 °C (0.01 hPa) [2].
  • Solubility:
    • Reacts violently with water [2].
    • Soluble in organic solvents like diethyl ether (4.34 g/100 g at 25-26 °C) [2].
  • Stability: Hygroscopic (absorbs moisture from the air) and decomposes in the presence of moisture [2].
  • Other properties: Strong base (pKa of conjugate acid around 17) [1]. Flammable solid [2].

KOtBu deprotonates organic molecules by abstracting a proton (H⁺) using its highly basic t-BuO⁻ anion. The bulky tert-butyl group of the anion minimizes steric hindrance, allowing it to efficiently remove the proton from a wide range of substrates [2].

KOtBu is a highly reactive compound and poses several safety hazards:

  • Strong base: Can cause severe skin burns and eye damage upon contact [2].
  • Flammable: Can ignite spontaneously in air or upon contact with water [2].
  • Reacts violently with water: Releases flammable hydrogen gas and heat [2].

Safety precautions:

  • Handle KOtBu under an inert atmosphere like nitrogen using proper personal protective equipment (PPE) such as gloves, goggles, and a lab coat [2].
  • Work in a well-ventilated fume hood.
  • Avoid contact with water and other protic solvents.
Note

The information in this analysis is derived from the following scientific sources:

  • Wikipedia:
  • Sigma-Aldrich product information: Potassium tert-butoxide:

A Strong Base for Organic Reactions:

KOtBu is a strong base due to the weak C-H bond in the tert-butyl group (CH₃)₃C-. This allows it to readily abstract protons from various organic molecules, facilitating various reactions. Examples include:

  • Deprotonation: KOtBu can deprotonate acidic compounds like alcohols, phenols, and terminal alkynes, generating reactive carbanions for further reactions. These carbanions can participate in nucleophilic addition, substitution, and rearrangement reactions .
  • Acylation: KOtBu can be used to deprotonate terminal alkynes, generating carbanions that can react with acyl chlorides or anhydrides to form ketones or esters, respectively .
  • Aldol Condensation: KOtBu can be employed as a base catalyst in aldol condensation reactions, promoting the condensation of carbonyl compounds with enolates to form β-hydroxycarbonyl compounds .

Catalyst in Coupling Reactions:

KOtBu can act as a catalyst in various coupling reactions, forming new carbon-carbon bonds. Examples include:

  • Heck Reaction: KOtBu serves as a base catalyst in the Mizoroki-Heck reaction, facilitating the coupling of aryl halides with alkenes to form substituted alkenes (styrenes) .
  • Suzuki-Miyaura Coupling: KOtBu can be used as a base in the Suzuki-Miyaura coupling reaction, promoting the coupling of aryl or vinyl halides with organoboron compounds to form biaryl or vinylated compounds .

Deprotection of Protected Groups:

KOtBu's ability to deprotonate various functional groups makes it useful for removing protecting groups commonly used in organic synthesis. For example, it can be used to cleave silyl ether protecting groups from alcohols or phenols .

Physical Description

OtherSolid, Liquid

UNII

VR838VHE0V

GHS Hazard Statements

Aggregated GHS information provided by 661 companies from 23 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H228 (86.08%): Flammable solid [Danger Flammable solids];
H252 (42.97%): Self-heating in large quantities;
may catch fire [Warning Self-heating substances and mixtures];
H302 (50.68%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (23.75%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

865-47-4

Wikipedia

Potassium tert-butoxide

General Manufacturing Information

Pharmaceutical and medicine manufacturing
2-Propanol, 2-methyl-, potassium salt (1:1): ACTIVE

Dates

Modify: 2023-08-15

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